molecular formula C20H24ClN3O B2720308 2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1448030-07-6

2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No.: B2720308
CAS No.: 1448030-07-6
M. Wt: 357.88
InChI Key: ISEISVHZSCJQIC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a chloro-substituted acetamide derivative featuring a pyrazole core with cyclopentyl and cyclopropyl substituents.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-8-4-1-5-15(18)11-20(25)22-13-16-12-19(14-9-10-14)24(23-16)17-6-2-3-7-17/h1,4-5,8,12,14,17H,2-3,6-7,9-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEISVHZSCJQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide, also known by its CAS number 1448030-07-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN3OC_{20}H_{24}ClN_{3}O, with a molecular weight of 357.9 g/mol. The structure features a chlorophenyl moiety and a pyrazole derivative, which are significant in determining its biological activity.

PropertyValue
CAS Number1448030-07-6
Molecular FormulaC20H24ClN3O
Molecular Weight357.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving related pyrazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells, which is crucial for neuroinflammatory conditions .

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been highlighted in various studies. For instance, compounds that share structural similarities with our compound have shown efficacy in protecting dopaminergic neurons from neurotoxic agents like MPTP, which is used to model Parkinson's disease . These compounds modulate inflammatory pathways, particularly through the inhibition of NF-kB signaling, which is pivotal in neuroinflammatory responses.

Case Studies

  • Study on Pyrazole Derivatives : A study focused on the synthesis of pyrazole derivatives found that certain analogs exhibited potent inhibition of cyclooxygenase enzymes (COX) and showed anti-inflammatory activity comparable to established NSAIDs . This suggests that this compound may possess similar therapeutic properties.
  • Neuroprotection in Animal Models : In vivo studies have demonstrated that pyrazole derivatives can reduce neuroinflammation and improve behavioral outcomes in animal models of Parkinson's disease. These effects are attributed to their ability to decrease the levels of inflammatory mediators and protect neuronal integrity .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the release of cytokines such as IL-6 and TNF-alpha from activated microglia.
  • Modulation of Signaling Pathways : The inhibition of NF-kB and MAPK pathways plays a crucial role in reducing inflammation and protecting against neuronal damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, physicochemical properties, and applications of the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Melting Point/°C Key Applications/Properties
2-(2-Chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide Pyrazole: 1-cyclopentyl, 5-cyclopropyl; Acetamide: 2-chlorophenyl C₂₁H₂₃ClN₃O Not reported Likely insecticidal intermediate; enhanced lipophilicity due to bulky substituents
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring; 2-chlorophenyl C₁₀H₈ClN₃OS₂ 212–216 High yield (82%); IR peaks at 1708 cm⁻¹ (C=O), 3147 cm⁻¹ (N–H); potential antimicrobial use
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole: 1-(4-chlorophenyl), 3-cyano; Acetamide: 2-chloro C₁₂H₈Cl₂N₄O Not reported Insecticide intermediate (e.g., Fipronil); orthorhombic crystal (Pna2₁, Z=4)
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide Pyrazole: 1-(2-chlorobenzyl); Acetamide: 2-chloro C₁₂H₁₀Cl₂N₃O Not reported Structural analog with altered substituent positioning; potential agrochemical applications
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Pyrazole: 5-cyclopropyl, 3-CF₃; Acetamide: 2-fluorophenyl C₁₅H₁₄F₄N₃O Not reported Fluorinated analog; trifluoromethyl group may enhance metabolic stability

Impact of Substituent Positioning and Functional Groups

  • Chlorophenyl Position: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl analog in .
  • Electron-Withdrawing Groups: The 3-cyano group in the Fipronil intermediate () enhances electrophilicity, critical for covalent interactions in insecticidal activity. In contrast, the target compound’s cyclopropyl and cyclopentyl groups prioritize steric effects over electronic modulation .
  • Heterocyclic Variations : Replacement of pyrazole with thiadiazole () introduces sulfur-based hydrogen bonding, as evidenced by IR peaks at 744 cm⁻¹ (C–S stretching) and 1708 cm⁻¹ (amide C=O) .

Crystallographic and Physicochemical Insights

The 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (–5) crystallizes in an orthorhombic system (Pna2₁) with cell parameters a = 18.493 Å, b = 13.815 Å, and c = 5.060 Å.

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